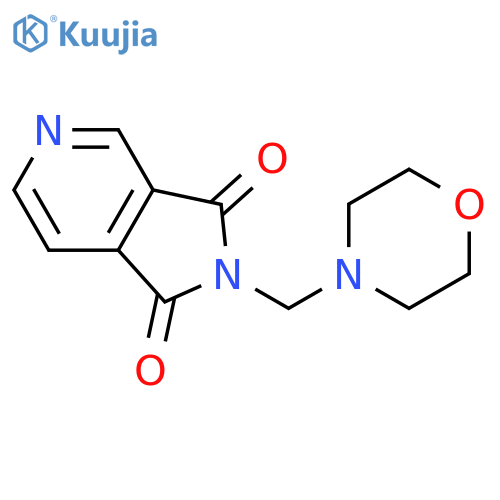Cas no 630082-97-2 (2-(morpholin-4-yl)methyl-1H,2H,3H-pyrrolo3,4-cpyridine-1,3-dione)

630082-97-2 structure
商品名:2-(morpholin-4-yl)methyl-1H,2H,3H-pyrrolo3,4-cpyridine-1,3-dione
2-(morpholin-4-yl)methyl-1H,2H,3H-pyrrolo3,4-cpyridine-1,3-dione 化学的及び物理的性質
名前と識別子
-
- 2-(morpholin-4-ylmethyl)pyrrolo[3,4-c]pyridine-1,3-dione
- 2-(morpholin-4-yl)methyl-1H,2H,3H-pyrrolo3,4-cpyridine-1,3-dione
- F1548-0013
- SR-01000087678-1
- AKOS002793730
- 630082-97-2
- 2-(morpholinomethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
- SR-01000087678
-
- インチ: 1S/C12H13N3O3/c16-11-9-1-2-13-7-10(9)12(17)15(11)8-14-3-5-18-6-4-14/h1-2,7H,3-6,8H2
- InChIKey: OORXAASJHMTBBT-UHFFFAOYSA-N
- ほほえんだ: C1=NC=CC2C(=O)N(CN3CCOCC3)C(=O)C1=2
計算された属性
- せいみつぶんしりょう: 247.09569129g/mol
- どういたいしつりょう: 247.09569129g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 355
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 62.7Ų
2-(morpholin-4-yl)methyl-1H,2H,3H-pyrrolo3,4-cpyridine-1,3-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1548-0013-5mg |
2-[(morpholin-4-yl)methyl]-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione |
630082-97-2 | 90%+ | 5mg |
$103.5 | 2023-05-17 | |
| Life Chemicals | F1548-0013-20mg |
2-[(morpholin-4-yl)methyl]-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione |
630082-97-2 | 90%+ | 20mg |
$148.5 | 2023-05-17 | |
| Life Chemicals | F1548-0013-30mg |
2-[(morpholin-4-yl)methyl]-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione |
630082-97-2 | 90%+ | 30mg |
$178.5 | 2023-05-17 | |
| Life Chemicals | F1548-0013-2μmol |
2-[(morpholin-4-yl)methyl]-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione |
630082-97-2 | 90%+ | 2μl |
$85.5 | 2023-05-17 | |
| Life Chemicals | F1548-0013-25mg |
2-[(morpholin-4-yl)methyl]-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione |
630082-97-2 | 90%+ | 25mg |
$163.5 | 2023-05-17 | |
| Life Chemicals | F1548-0013-10μmol |
2-[(morpholin-4-yl)methyl]-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione |
630082-97-2 | 90%+ | 10μl |
$103.5 | 2023-05-17 | |
| Life Chemicals | F1548-0013-2mg |
2-[(morpholin-4-yl)methyl]-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione |
630082-97-2 | 90%+ | 2mg |
$88.5 | 2023-05-17 | |
| Life Chemicals | F1548-0013-3mg |
2-[(morpholin-4-yl)methyl]-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione |
630082-97-2 | 90%+ | 3mg |
$94.5 | 2023-05-17 | |
| Life Chemicals | F1548-0013-75mg |
2-[(morpholin-4-yl)methyl]-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione |
630082-97-2 | 90%+ | 75mg |
$312.0 | 2023-05-17 | |
| Life Chemicals | F1548-0013-20μmol |
2-[(morpholin-4-yl)methyl]-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione |
630082-97-2 | 90%+ | 20μl |
$118.5 | 2023-05-17 |
2-(morpholin-4-yl)methyl-1H,2H,3H-pyrrolo3,4-cpyridine-1,3-dione 関連文献
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
630082-97-2 (2-(morpholin-4-yl)methyl-1H,2H,3H-pyrrolo3,4-cpyridine-1,3-dione) 関連製品
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
